
(2,2-Dimethoxycyclobutyl)methanol
Übersicht
Beschreibung
(2,2-Dimethoxycyclobutyl)methanol is a cyclobutylmethanol compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Photolysis Reactions in Organic Chemistry :(2,2-Dimethoxycyclobutyl)methanol has been studied in the context of photolysis reactions. For example, Toda et al. (1973) investigated the photolysis of 2,2-dimethoxy-3,4-bis(diphenylmethylene)cyclobutanone and its derivatives in methanol, which resulted in the formation of various compounds including tricyclic compounds and dimethyl cyclobutanedicarboxylate (Toda, Nakaoka, Yuwane, & Todo, 1973).
Methanolysis and Esterification Studies :Research has explored the use of 2,2-dimethoxypropane (closely related to 2,2-Dimethoxycyclobutyl)methanol) in the preparation of methyl esters. This involves the reaction with water in the presence of strong acid to form methanol and acetone, which can act as a water scavenger in esterification of acids with methanol (Radin, Hajra, & Akahori, 1960).
Applications in Chemical Industries :The derivative compounds of 2,2-Dimethoxycyclobutyl)methanol, such as Dimethoxymethane, have wide applications in industries including paints, perfume, pharmacy, and fuel additives. Thavornprasert et al. (2016) discussed the synthesis of Dimethoxymethane from methanol over various catalysts, highlighting its importance in the chemical industry (Thavornprasert, Capron, Jalowiecki-Duhamel, & Dumeignil, 2016).
Reactivity Analysis in Chemical Reactions :The reactivity of methanol dimers, which can be derived from 2,2-Dimethoxycyclobutyl)methanol, in nucleophilic addition reactions was studied by Kozak and Nizel'skii (1990). This research offers insight into the behavior of such compounds in chemical synthesis (Kozak & Nizel'skii, 1990).
Impact on Lipid Dynamics in Biological Studies :Methanol, a derivative of 2,2-Dimethoxycyclobutyl)methanol, is used in biological and synthetic membrane studies. Nguyen et al. (2019) demonstrated that methanol significantly impacts lipid dynamics, which is crucial for understanding cell survival and protein reconstitution in biomembrane studies (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).
Catalysis and Chemical Synthesis :The compound is also studied in the context of catalysis and synthesis processes. Fu and Shen (2007) investigated the synthesis of dimethoxymethane from methanol over V2O5/TiO2 catalysts, where the surface acidity played a crucial role (Fu & Shen, 2007).
Methanol Conversion and Hydrocarbon Synthesis :Chang, Lang, and Smith (1977) researched the conversion of methanol to hydrocarbons using zeolite catalysts, demonstrating the versatility of methanol in chemical synthesis (Chang, Lang, & Smith, 1977).
Eigenschaften
IUPAC Name |
(2,2-dimethoxycyclobutyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-7(10-2)4-3-6(7)5-8/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXZEZWEJQIBOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2729593.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2729594.png)
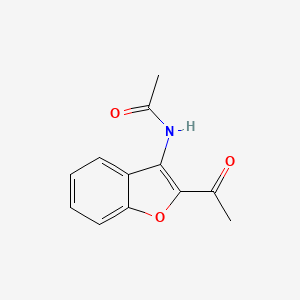
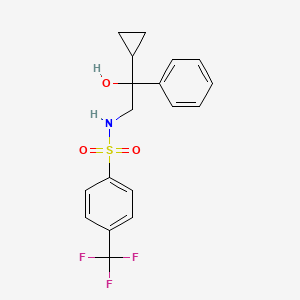

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2729602.png)
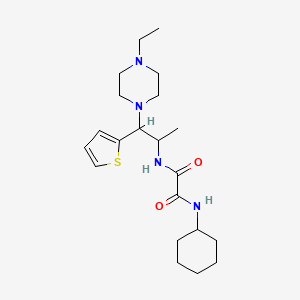

![3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide](/img/structure/B2729605.png)
![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2729606.png)
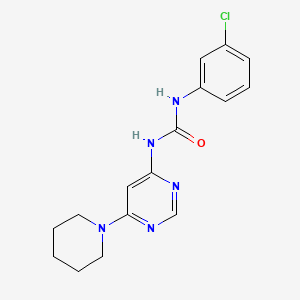
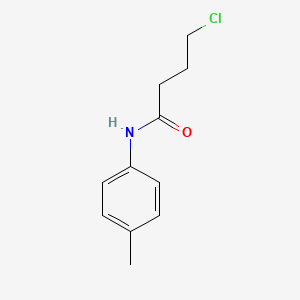
![3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2729612.png)
![(4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B2729613.png)